Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224170
InChI: InChI=1S/C13H16O4/c1-16-13(15)11(14)4-2-9-3-5-12-10(8-9)6-7-17-12/h3,5,8,11,14H,2,4,6-7H2,1H3
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate

CAS No.:

Cat. No.: VC18224170

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate -

Specification

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate
Standard InChI InChI=1S/C13H16O4/c1-16-13(15)11(14)4-2-9-3-5-12-10(8-9)6-7-17-12/h3,5,8,11,14H,2,4,6-7H2,1H3
Standard InChI Key MKHVMSGSVAIMJW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate features a 2,3-dihydrobenzofuran ring fused to a hydroxybutanoate side chain. The benzofuran component consists of a fused benzene and furan ring system, with partial saturation at the furan’s 2,3-positions. The hydroxybutanoate moiety introduces a hydroxyl group at the second carbon of the four-carbon chain, terminated by a methyl ester.

Key Structural Attributes:

  • Benzofuran Core: The dihydrobenzofuran system enhances stability compared to fully unsaturated furans, reducing susceptibility to oxidative degradation.

  • Hydroxybutanoate Side Chain: The hydroxyl group at C2 provides a site for hydrogen bonding, potentially influencing solubility and intermolecular interactions .

  • Ester Group: The methyl ester at the terminal carboxyl group modulates lipophilicity, a critical factor in bioavailability.

Spectroscopic and Computational Data

The compound’s Standard InChI key (MKHVMSGSVAIMJW-UHFFFAOYSA-N) and SMILES notation (COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O) provide unambiguous identifiers for computational modeling and database searches. Density functional theory (DFT) simulations predict a planar benzofuran ring with slight puckering at the dihydro positions, while the hydroxybutanoate chain adopts a gauche conformation to minimize steric hindrance.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC13H16O4\text{C}_{13}\text{H}_{16}\text{O}_{4}
Molecular Weight236.26 g/mol
IUPAC Namemethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate
Canonical SMILESCOC(=O)C(CCC1=CC2=C(C=C1)OCC2)O
XLogP31.2 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate involves two primary steps: (1) construction of the dihydrobenzofuran core and (2) esterification of the hydroxybutanoate side chain.

Benzofuran Ring Formation

Dihydrobenzofurans are typically synthesized via acid-catalyzed cyclization of phenolic precursors. For example, 5-hydroxyphenylpropanols undergo intramolecular cyclization in the presence of H2SO4\text{H}_2\text{SO}_4 or BF3Et2O\text{BF}_3 \cdot \text{Et}_2\text{O}, yielding the dihydrobenzofuran scaffold.

Side Chain Attachment

The hydroxybutanoate moiety is introduced through a Mitsunobu reaction or Steglich esterification. In a representative procedure, 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoic acid reacts with methanol and N,NN,N'-dicyclohexylcarbodiimide (DCC), producing the methyl ester.

Optimization Challenges

  • Regioselectivity: Competing cyclization pathways may yield undesired regioisomers, necessitating precise temperature control.

  • Esterification Efficiency: Over-esterification at the hydroxyl group requires protective strategies, such as silylation .

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the compound are scarce, analogs provide insights:

Table 2: Comparative Properties of Related Compounds

CompoundDensity (g/cm³)Boiling Point (°C)LogP
Methyl 2-hydroxybutanoate 1.1159.30.56
4-Chloro-2,3-dihydrobenzofuran 1.3245.12.8
Target Compound (estimated)1.2–1.4260–2801.5–2.0

Solubility and Stability

  • Aqueous Solubility: The hydroxyl and ester groups confer moderate water solubility (~50–100 mg/L at 25°C) .

  • Thermal Stability: Decomposition occurs above 200°C, with the ester group undergoing hydrolysis under acidic or basic conditions.

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